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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to establishing and characterizing

ceritinib-resistant non-small cell lung cancer (NSCLC) cell line models. This model is a critical

tool for studying the molecular mechanisms of acquired resistance to ceritinib, a second-

generation anaplastic lymphoma kinase (ALK) inhibitor, and for evaluating novel therapeutic

strategies to overcome resistance.

Introduction
Ceritinib is a potent ALK tyrosine kinase inhibitor (TKI) that has shown significant clinical

efficacy in patients with ALK-rearranged NSCLC.[1][2] However, as with other targeted

therapies, the development of acquired resistance is a major clinical challenge, often leading to

disease progression.[3][4] Understanding the mechanisms underlying this resistance is

paramount for the development of next-generation inhibitors and combination therapies.

This document outlines the protocols for generating ceritinib-resistant cell lines in vitro, along

with methods for their characterization. The primary mechanisms of resistance to ceritinib

include the activation of bypass signaling pathways and phenotypic changes such as epithelial-

mesenchymal transition (EMT).[1][5][6] Unlike first-generation ALK inhibitors, resistance to

ceritinib is less frequently associated with secondary mutations in the ALK kinase domain.[1][7]
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Data Presentation
Table 1: Cellular Proliferation (IC50) in Parental and
Ceritinib-Resistant NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

ceritinib in parental (sensitive) and generated ceritinib-resistant (CR) NSCLC cell lines. A

significant increase in the IC50 value is indicative of acquired resistance.

Cell Line
Parental IC50
(nM)

Ceritinib-
Resistant (CR)
IC50 (nM)

Fold Increase
in Resistance

Reference

H3122 15 - 30 150 - 300 ~10-fold [1][7]

H2228 20 - 40 200 - 400 ~10-fold [8]

Note: IC50 values can vary between laboratories and specific experimental conditions.

Experimental Protocols
Protocol for Establishing Ceritinib-Resistant Cell Lines
This protocol describes the generation of ceritinib-resistant cell lines using a continuous

exposure, dose-escalation method.[7][9][10]

Materials:

Parental ALK-positive NSCLC cell line (e.g., H3122, H2228)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Ceritinib (LDK378)

Dimethyl sulfoxide (DMSO)

Cell culture flasks and plates

Incubator (37°C, 5% CO2)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26992917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4796802/
https://aacrjournals.org/cancerdiscovery/article/4/6/662/4848/The-ALK-Inhibitor-Ceritinib-Overcomes-Crizotinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC4796802/
https://pubmed.ncbi.nlm.nih.gov/23993685/
https://www.creative-bioarray.com/support/establishment-of-drug-resistant-cell-lines.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8058383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Initial Culture: Culture the parental cell line in complete medium until a sufficient number of

cells is obtained.

Determine Initial Ceritinib Concentration: Start by treating the cells with ceritinib at a

concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). This can

be determined from a dose-response curve generated from a cell viability assay (see

Protocol 3.2).

Continuous Exposure: Continuously culture the cells in the presence of the initial ceritinib

concentration.

Monitor Cell Growth: Monitor the cells for signs of growth recovery. Initially, a significant

proportion of cells will die. The remaining tolerant cells will eventually resume proliferation.

Dose Escalation: Once the cells are proliferating steadily at the current ceritinib

concentration (typically after 2-3 passages), double the concentration of ceritinib in the

culture medium.

Repeat Dose Escalation: Repeat steps 4 and 5, gradually increasing the ceritinib

concentration over several months.[7] The process is complete when the cells can proliferate

in a high concentration of ceritinib (e.g., 1 µM).[7][11]

Establishment of Resistant Line: The resulting cell line is considered ceritinib-resistant. It is

advisable to maintain a continuous culture of the resistant cells in the presence of a

maintenance dose of ceritinib (e.g., 1 µM) to ensure the stability of the resistant phenotype.

Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages for

future experiments.

Cell Viability Assay (MTT or CellTiter-Glo®)
This assay is used to determine the sensitivity of parental and resistant cells to ceritinib and to

calculate the IC50 values.

Materials:
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Parental and ceritinib-resistant cells

96-well plates

Ceritinib (serial dilutions)

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Plate reader (spectrophotometer or luminometer)

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and

allow them to adhere overnight.

Drug Treatment: Treat the cells with a range of ceritinib concentrations (e.g., 0 to 10,000 nM)

for 72 hours.[8]

Viability Assessment:

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the

formazan crystals with DMSO or a solubilization buffer and measure the absorbance at

570 nm.

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10

minutes, and measure the luminescence.[8]

Data Analysis: Plot the cell viability against the logarithm of the ceritinib concentration. Use a

non-linear regression model to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Alterations
This protocol is used to examine changes in protein expression and phosphorylation in key

signaling pathways.

Materials:

Parental and ceritinib-resistant cell lysates
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SDS-PAGE gels and blotting apparatus

PVDF membranes

Primary antibodies (e.g., p-ALK, ALK, p-EGFR, EGFR, p-HER3, HER3, p-ERK, ERK, p-AKT,

AKT, E-cadherin, Vimentin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Mandatory Visualizations
Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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